molecular formula C13H22ClNO3 B6344283 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride CAS No. 1240571-58-7

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride

Cat. No.: B6344283
CAS No.: 1240571-58-7
M. Wt: 275.77 g/mol
InChI Key: HUXGBQHVVWNHPT-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is a synthetic organic compound with the molecular formula C13H22ClNO3. This compound is characterized by its phenolic structure, which includes two methoxy groups and a butan-2-ylamino substituent. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and butan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenolic ring.

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

    4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol: The base compound without the hydrochloride salt.

    2,6-Dimethoxyphenol: A simpler phenolic compound with similar structural features.

    Butan-2-amine: The amine component used in the synthesis of the target compound.

Uniqueness: 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4;/h6-7,9,14-15H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXGBQHVVWNHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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